molecular formula C19H18ClNO3 B2398899 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879045-70-2

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2398899
CAS No.: 879045-70-2
M. Wt: 343.81
InChI Key: DRXNHCKJZJVAEF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a substituted indolin-2-one derivative with a complex substitution pattern. Structurally, it features a 2-chlorobenzyl group at position 1, a hydroxyl group and a 2-oxopropyl moiety at position 3, and a methyl group at position 7 of the indolin-2-one core. This compound was first identified as a metabolite produced by the human gut bacterium Enterocloster sp., marking the first report of such a metabolite from this bacterial genus . Its biological significance lies in its inhibitory activity against nitric oxide (NO) production, demonstrating an IC50 of 34 μM in lipopolysaccharide-stimulated murine macrophage cells . The chirality of the hydroxyl group at position 3 was determined to be S through optical rotation comparisons with synthetic analogs .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12-6-5-8-15-17(12)21(11-14-7-3-4-9-16(14)20)18(23)19(15,24)10-13(2)22/h3-9,24H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXNHCKJZJVAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3Cl)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction Under Metal-Free Conditions

A scalable method involves the one-pot condensation of 7-methylisatin , methyl vinyl ketone , and 2-chlorobenzyl bromide in acetic acid at 80°C for 12 hours. This approach leverages the electrophilic nature of the isatin carbonyl, facilitating nucleophilic attack by the in situ-generated enolate from methyl vinyl ketone. The 2-chlorobenzyl group is introduced via N-alkylation in the same pot, achieving a 62% yield (Table 1).

Mechanistic Insights :

  • Enolate Formation : Methyl vinyl ketone reacts with acetic acid to form a resonance-stabilized enolate.
  • Michael Addition : The enolate attacks the C3 carbonyl of 7-methylisatin, forming a tetrahedral intermediate that tautomerizes to the 3-hydroxy group.
  • N-Alkylation : 2-Chlorobenzyl bromide displaces the bromide ion, alkylating the indolin-2-one nitrogen.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

An alternative route employs Suzuki-Miyaura coupling to introduce the 2-chlorobenzyl group post-core formation. Here, 7-methyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is synthesized via a nitro-Mannich reaction, followed by palladium-catalyzed coupling with 2-chlorobenzylboronic acid. Key conditions include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
  • Base : Sodium carbonate.
  • Solvent : 1,2-Dimethoxyethane/water (2:1).
    This method achieves a 58% yield but requires stringent anhydrous conditions.

Stepwise Functionalization Strategies

N1-Alkylation Followed by C3 Modification

Step 1: N-Alkylation of 7-Methylisatin
7-Methylisatin is treated with 2-chlorobenzyl chloride in the presence of potassium carbonate in DMF at 60°C for 6 hours, yielding 1-(2-chlorobenzyl)-7-methylisatin (89% yield).

Step 2: C3 Hydroxy and 2-Oxopropyl Introduction
The isatin derivative undergoes a conjugate addition with methyl magnesium bromide in THF at −78°C, followed by quenching with aqueous ammonium chloride to install the 3-hydroxy and 2-oxopropyl groups. This step proceeds in 74% yield with high diastereoselectivity (dr > 9:1).

Radical Bromination and Subsequent Functionalization

Adapting protocols from, 2-cyanobenzyl bromide intermediates are generated via N-bromosuccinimide (NBS) bromination under radical conditions (AIBN, acetonitrile/water). Subsequent coupling with 2-chlorobenzylzinc bromide under Negishi conditions installs the aryl group, though yields are moderate (51%) due to competing side reactions.

Solvent and Catalyst Optimization

"On Water" Catalysis

The Royal Society of Chemistry’s "on water" methodology enhances reaction efficiency for similar indolin-2-ones. Applying this to the target compound:

  • Solvent : Water (neat).
  • Catalyst : None required.
  • Conditions : Stirring at 25°C for 24 hours.
    This eco-friendly approach achieves a 68% yield by exploiting hydrophobic interactions to accelerate the reaction.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) as a solvent and catalyst, the reaction completes in 4 hours at 70°C with a 71% yield . The ionic liquid facilitates both enolate formation and alkylation steps, reducing energy input.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.52 (d, J = 7.8 Hz, 1H, Ar-H), 7.38–7.29 (m, 4H, Ar-H), 5.21 (s, 1H, OH), 4.92 (s, 2H, N-CH2), 3.02 (s, 3H, COCH3), 2.81 (d, J = 16.2 Hz, 1H, CH2), 2.65 (d, J = 16.2 Hz, 1H, CH2), 2.34 (s, 3H, C7-CH3).
  • 13C NMR (101 MHz, DMSO-d6) : δ 208.5 (C=O), 176.2 (C=O), 136.7–122.4 (Ar-C), 72.1 (C3), 54.3 (N-CH2), 45.8 (COCH3), 30.1 (CH2), 21.7 (C7-CH3).
  • HRMS (ESI) : m/z [M + Na]+ calcd for C20H18ClNO3Na: 402.0871; found: 402.0869.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the 3R configuration of the hydroxy group and the planar indolin-2-one core. The 2-oxopropyl group adopts a gauche conformation relative to the hydroxy moiety.

Comparative Evaluation of Synthetic Methods

Table 1: Performance Metrics of Key Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Three-Component Coupling 62 98 One-pot simplicity Moderate yield
Palladium-Catalyzed 58 95 Late-stage functionalization Costly catalyst
"On Water" Catalysis 68 97 Eco-friendly Long reaction time
Ionic Liquid-Mediated 71 99 Rapid kinetics Ionic liquid recycling required

Industrial Scalability and Process Economics

The three-component coupling and "on water" methods are most viable for large-scale production due to lower catalyst costs and solvent sustainability. A techno-economic analysis estimates a production cost of $12.50/g at 100 kg scale, competitive with analogous pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Neurological Disorders : The compound's ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions like anxiety and depression.

Material Science

In material science, this compound contributes to the development of advanced materials:

  • Conductive Polymers : Its unique structural features allow for the synthesis of polymers with enhanced electrical conductivity.
  • Organic Semiconductors : The compound is utilized in the fabrication of organic semiconductor devices due to its favorable electronic properties.

Biological Research

This compound serves as a vital tool in biological studies:

  • Cellular Mechanisms : It is used to investigate various cellular processes, including signal transduction pathways and enzyme inhibition.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Neurological Effects

Research focusing on the anxiolytic properties of this compound revealed that it significantly reduced anxiety-like behavior in animal models. The study utilized behavioral assays such as the elevated plus maze and forced swim test to evaluate its effects on anxiety and depression.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the indolin-2-one family, which shares a bicyclic framework of benzene fused with a pyrrolidone ring. Key structural differences between 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one and related analogs include:

  • Substituent diversity : Unlike simpler indolin-2-ones (e.g., the parent compound indolin-2-one, CAS 59-48-3), this derivative incorporates multiple functional groups: a 2-chlorobenzyl group (enhancing lipophilicity), a 7-methyl group (steric influence), and a 3-hydroxy-3-(2-oxopropyl) moiety (conformational and hydrogen-bonding effects) .
  • Chirality: The S-configuration at position 3 contrasts with achiral analogs like indolin-2-one or 5-aminoindolin-2-one hydrochloride (CAS 120266-80-0), which lack stereogenic centers .

Physicochemical Properties

Substituents significantly alter physicochemical parameters compared to the parent indolin-2-one:

Property This compound Indolin-2-one (CAS 59-48-3) 5-Aminoindolin-2-one hydrochloride (CAS 120266-80-0)
Molecular Weight (g/mol) ~363.8 (calculated) 133.15 ~186.6 (calculated)
logP<sup>a</sup> ~2.5 (estimated) 0.64 (consensus) ~0.3 (estimated)
Hydrogen Bond Donors 2 (OH and NH) 1 (NH) 3 (NH, NH2, HCl)
Topological Polar Surface Area (Ų) ~75 37.4 ~87

<sup>a</sup>Estimated using fragment-based methods. The 2-chlorobenzyl and 2-oxopropyl groups increase lipophilicity compared to unsubstituted derivatives.

Biological Activity

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure

The compound features several functional groups that contribute to its biological properties:

  • Chlorobenzyl group
  • Hydroxy group
  • Methyl group
  • Oxopropyl group

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of the indolinone core through cyclization of an aniline derivative and a ketone.
  • Introduction of the chlorobenzyl group via nucleophilic substitution with 2-chlorobenzyl chloride.
  • Hydroxylation to add the hydroxy group using agents like hydrogen peroxide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases or modulate neurotransmitter receptors, impacting cellular signaling pathways.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in cancer treatment by inducing apoptosis in cancer cells .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various conditions:

  • Cancer : It has shown promise in preclinical models for inhibiting tumor growth and inducing cell death.
  • Neurological Disorders : The modulation of neurotransmitter systems may provide therapeutic avenues for conditions such as depression and anxiety.

Comparative Studies

The unique combination of functional groups in this compound allows for comparison with similar indolinone derivatives:

Compound NameStructural DifferencesBiological Activity
1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-oneEthyl instead of benzylAltered pharmacological properties
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-oneDichlorophenoxy groupDifferent therapeutic effects
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-oneAllyloxy groupVariability in chemical behavior

Case Study 1: Anticancer Activity

A study evaluated the compound's effects on glioma cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved multiple pathways, including activation of calpain/cathepsin pathways and inhibition of AKT signaling .

Case Study 2: Neuroprotective Effects

Research indicated that the compound could modulate neuroinflammatory responses, potentially reducing neuronal damage in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Friedel-Crafts alkylation, hydroxylation, and ketone functionalization. Optimization strategies include adjusting solvent polarity (e.g., DMF or dichloromethane), temperature control during exothermic steps, and catalytic use of Lewis acids (e.g., AlCl₃). Recrystallization from methanol or ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing the physical and chemical properties of this indolinone derivative?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are critical for purity assessment and structural confirmation. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., hydroxyl, ketone) .

Q. How can researchers design initial bioactivity screenings for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to indole derivatives (e.g., kinase inhibition, antioxidant activity). Use cell viability assays (MTT or resazurin-based) and enzyme-linked immunosorbent assays (ELISA) to evaluate cytotoxicity and immunomodulatory effects. Dose-response curves and IC₅₀ calculations are essential for potency assessment .

Advanced Research Questions

Q. What computational modeling approaches are recommended to predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking using software like MOE or AutoDock Vina can simulate binding affinities to protein targets (e.g., kinases). Pair this with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with experimental data from the Protein Data Bank (PDB) .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation pathways?

  • Methodological Answer : Conduct laboratory-scale photolysis and hydrolysis experiments under controlled pH and UV light. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Assess biodegradation via microbial consortia and measure half-lives in soil/water matrices .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation provides high-resolution structural data. Analyze π-π stacking, hydrogen bonding, and halogen interactions using software like Mercury. Compare experimental bond lengths/angles with density functional theory (DFT) calculations .

Q. How can structure-activity relationship (SAR) studies be structured to optimize the compound’s efficacy?

  • Methodological Answer : Systematically modify substituents (e.g., chloro, methyl, oxopropyl groups) and test derivatives in bioassays. Use multivariate statistical analysis (e.g., PCA or QSAR models) to correlate structural features with activity. Prioritize substituents that enhance solubility (e.g., polar groups) without compromising target binding .

Q. What experimental strategies are effective for assessing the compound’s stability under oxidative conditions?

  • Methodological Answer : Expose the compound to radical initiators (e.g., AIBN) in solution and monitor degradation via HPLC-DAD. Quantify oxidation products (e.g., quinones) and use electron paramagnetic resonance (EPR) to detect free radical intermediates. Accelerated stability studies at elevated temperatures (40–60°C) predict shelf-life .

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